molecular formula C25H20O6 B3006987 Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate CAS No. 637751-57-6

Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate

Cat. No.: B3006987
CAS No.: 637751-57-6
M. Wt: 416.429
InChI Key: XMEIPGGJUBGYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate is a chromene-derived compound characterized by a 4-oxo chromene core, a phenylmethoxy substituent at position 7, and an ethyl benzoate ester linked via an oxygen at position 3 (Figure 1). The structural features of this compound, particularly the phenylmethoxy group and ethyl ester, influence its physicochemical properties, solubility, and interactions with biological targets.

Properties

IUPAC Name

ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-2-28-25(27)18-8-10-19(11-9-18)31-23-16-30-22-14-20(12-13-21(22)24(23)26)29-15-17-6-4-3-5-7-17/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEIPGGJUBGYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzoic acid with 4-oxo-7-phenylmethoxychromone in the presence of a suitable esterification agent such as ethyl chloroformate. The reaction is usually carried out under reflux conditions with a base like pyridine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and properties of Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate and its analogs:

Compound Name Substituent at Position 7 Ester Group Molecular Weight (g/mol) logP<sup>a</sup> Biological Activity
This compound Phenylmethoxy Ethyl ~410<sup>b</sup> ~3.5<sup>c</sup> Potential kinase inhibitor
ZINC20392430 (Hit1) Hydroxyethyl piperazine Ethyl ~530<sup>d</sup> - CDK7 inhibitor (IC50 not reported)
Ethyl 4-((7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4-oxochromen-3-yl)oxy)benzoate 2-(4-Methoxyphenyl)-2-oxoethoxy Ethyl ~480<sup>e</sup> ~3.2 Unknown (structural analog)
Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate Cyanomethoxy Methyl 351.3 2.9 Unknown (research compound)

Notes:

  • <sup>a</sup>logP values estimated via analogy or reported in evidence (e.g., XLogP3=2.9 for the methyl derivative ).
  • <sup>b</sup>Calculated based on molecular formula (C25H20O6).
  • <sup>c</sup>Estimated using substituent contributions (phenylmethoxy increases lipophilicity).
  • <sup>d</sup>Hydroxyethyl piperazine adds ~120 g/mol to the core structure.
  • <sup>e</sup>Includes contributions from the 2-(4-methoxyphenyl)-2-oxoethoxy group.
Key Observations:

In contrast, the cyanomethoxy group in is electron-withdrawing, which may reduce stability or alter electronic interactions with biological targets. The hydroxyethyl piperazine substituent in ZINC20392430 introduces a polar, basic moiety, likely improving water solubility and enabling hydrogen bonding with kinase active sites.

Ethyl esters generally balance lipophilicity and metabolic stability better than bulkier esters.

Biological Activity

Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate is a synthetic organic compound belonging to the class of chromone derivatives. Chromones are recognized for their diverse biological activities, making them significant in pharmaceutical and industrial applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a complex structure characterized by a chromone core with various functional groups that contribute to its biological activities. The molecular formula is C24H18O6C_{24}H_{18}O_{6}, and it has a molecular weight of 414.39 g/mol. The presence of the phenyl and benzoate moieties enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit various kinases, which are critical in cellular signaling pathways, potentially leading to anti-inflammatory and anticancer effects.
  • Antioxidant Activity : It exhibits antioxidant properties that help in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Interaction with DNA : Preliminary studies suggest that it may interact with DNA, influencing gene expression relevant to cancer progression.

Anticancer Properties

Research indicates that this compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation markers in cellular models.

Antimicrobial Activity

This compound has also shown antimicrobial activity against several bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis, leading to cell lysis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

StudyFindings
In vitro study on cancer cells Induced apoptosis in breast cancer cells through caspase activation.
Anti-inflammatory model Reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Antimicrobial assay Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.